Hexane-1-13C
Overview
Description
Hexane-1-13C is a carbon-13 labeled compound with the molecular formula CH3(CH2)413CH3. It is an isotopically labeled version of hexane, where the carbon at the first position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, to study molecular structures and dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane-1-13C can be synthesized through various methods, including the catalytic hydrogenation of 1-hexene-1-13C or the Grignard reaction involving 13C-labeled methyl iodide and pentylmagnesium bromide. The reaction conditions typically involve the use of catalysts such as palladium or nickel and are carried out under controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of advanced isotopic labeling techniques. The process begins with the synthesis of 13C-labeled precursors, which are then subjected to chemical reactions to produce the final labeled compound. The production is carried out in specialized facilities equipped with the necessary infrastructure to handle isotopic materials safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Hexane-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form hexane derivatives with different degrees of saturation.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexanoic acid, while substitution can produce various halogenated hexanes.
Scientific Research Applications
Hexane-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of molecular structures and dynamics. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the carbon framework of organic molecules.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Utilized in the development of diagnostic tools and imaging techniques.
Industry: Applied in the analysis of complex mixtures and the development of new materials.
Mechanism of Action
The mechanism of action of Hexane-1-13C involves its incorporation into molecular structures, allowing researchers to track and analyze its behavior using NMR spectroscopy. The carbon-13 isotope provides a distinct signal in NMR spectra, enabling the study of molecular interactions, conformations, and dynamics. This information is crucial for understanding the molecular mechanisms underlying various chemical and biological processes.
Comparison with Similar Compounds
Hexane-1-13C can be compared with other isotopically labeled compounds such as:
Hexane-d14: A deuterium-labeled version of hexane used in similar NMR studies.
Cyclohexane-13C6: A carbon-13 labeled cyclohexane used for studying ring structures.
Benzene-13C6: A carbon-13 labeled benzene used in aromatic compound analysis.
Uniqueness
This compound is unique due to its linear structure and specific labeling at the first carbon position, making it particularly useful for studying linear alkanes and their derivatives. Its distinct NMR signal allows for precise tracking and analysis in various research applications.
Properties
IUPAC Name |
(113C)hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583879 | |
Record name | (1-~13~C)Hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27581-27-7 | |
Record name | (1-~13~C)Hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27581-27-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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